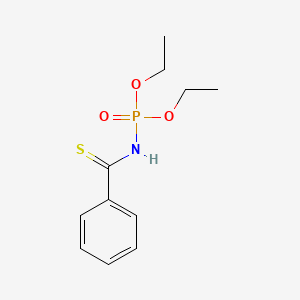![molecular formula C3F10Ge B14478157 Fluoro[tris(trifluoromethyl)]germane CAS No. 66348-16-1](/img/structure/B14478157.png)
Fluoro[tris(trifluoromethyl)]germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoro[tris(trifluoromethyl)]germane is a unique organofluorine compound characterized by the presence of a germanium atom bonded to a fluorine atom and three trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of fluoro[tris(trifluoromethyl)]germane typically involves the reaction of germanium tetrachloride with trifluoromethyl lithium in the presence of a fluorinating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The general reaction scheme is as follows:
GeCl4+3CF3Li+F2→Ge(CF3)3F+3LiCl
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Fluoro[tris(trifluoromethyl)]germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and trifluoromethyl fluoride.
Reduction: Reduction reactions can yield germanium hydrides and trifluoromethyl derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are employed under mild conditions.
Major Products:
Oxidation: Germanium dioxide and trifluoromethyl fluoride.
Reduction: Germanium hydrides and trifluoromethyl derivatives.
Substitution: Various substituted germanium compounds.
Applications De Recherche Scientifique
Fluoro[tris(trifluoromethyl)]germane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organofluorine compounds and as a reagent in various organic transformations.
Biology: The compound’s unique properties make it a valuable tool in the study of fluorine-containing biomolecules.
Industry: The compound is used in the production of advanced materials, including fluorinated polymers and coatings, due to its high thermal and chemical stability.
Mécanisme D'action
The mechanism by which fluoro[tris(trifluoromethyl)]germane exerts its effects involves the interaction of the trifluoromethyl groups with various molecular targets. The high electronegativity of the fluorine atoms enhances the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The germanium atom serves as a central scaffold, facilitating the formation of stable complexes with other molecules.
Comparaison Avec Des Composés Similaires
Fluoro[tris(trifluoromethyl)]germane can be compared with other similar compounds, such as:
Trifluoromethylsilane: Similar in structure but contains a silicon atom instead of germanium.
Trifluoromethylphosphine: Contains a phosphorus atom and exhibits different reactivity due to the presence of a lone pair of electrons on phosphorus.
Trifluoromethylmethane: A simpler compound with only one trifluoromethyl group.
Uniqueness: this compound is unique due to the presence of three trifluoromethyl groups bonded to a germanium atom, which imparts distinct chemical properties and reactivity compared to its silicon, phosphorus, and carbon analogs.
Propriétés
Numéro CAS |
66348-16-1 |
|---|---|
Formule moléculaire |
C3F10Ge |
Poids moléculaire |
298.65 g/mol |
Nom IUPAC |
fluoro-tris(trifluoromethyl)germane |
InChI |
InChI=1S/C3F10Ge/c4-1(5,6)14(13,2(7,8)9)3(10,11)12 |
Clé InChI |
HRVUQMLCSOSYTP-UHFFFAOYSA-N |
SMILES canonique |
C(F)(F)(F)[Ge](C(F)(F)F)(C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl{[1-(2-methylcyclohex-1-en-1-yl)ethenyl]oxy}silane](/img/structure/B14478082.png)
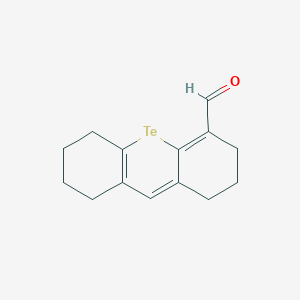
silane](/img/structure/B14478089.png)
![[(1-Nitronaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14478100.png)
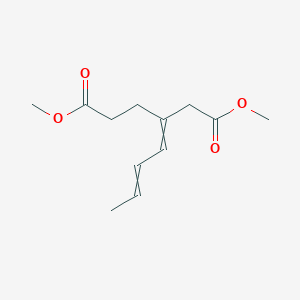

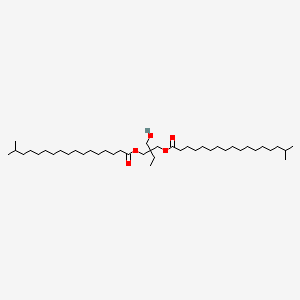
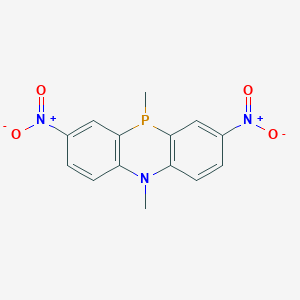
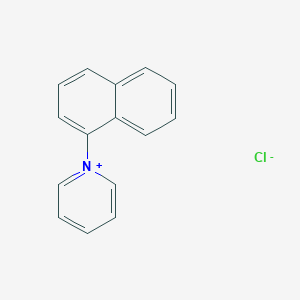
![[1,1'-Biphenyl]-3-sulfonic acid, 4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]-4'-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, disodium salt](/img/structure/B14478137.png)
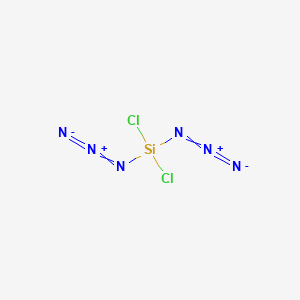
![3-Aminotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid](/img/structure/B14478149.png)
